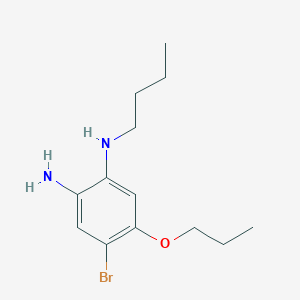
4-bromo-1-N-butyl-5-propoxybenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-N-butyl-5-propoxybenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a bromine atom, a butyl group, and a propoxy group attached to a benzene ring with two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-N-butyl-5-propoxybenzene-1,2-diamine typically involves the following steps:
Alkylation: The attachment of a butyl group to the nitrogen atom.
Etherification: The addition of a propoxy group to the benzene ring.
These reactions are carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-N-butyl-5-propoxybenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
4-Bromo-1-N-butyl-5-propoxybenzene-1,2-diamine has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-bromo-1-N-butyl-5-propoxybenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine: Similar structure with a cyclohexyl group instead of a butyl group.
4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine: Contains a tert-butyl group instead of a butyl group.
Uniqueness
4-Bromo-1-N-butyl-5-propoxybenzene-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butyl group provides specific steric and electronic effects that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C13H21BrN2O |
|---|---|
Poids moléculaire |
301.22 g/mol |
Nom IUPAC |
4-bromo-1-N-butyl-5-propoxybenzene-1,2-diamine |
InChI |
InChI=1S/C13H21BrN2O/c1-3-5-6-16-12-9-13(17-7-4-2)10(14)8-11(12)15/h8-9,16H,3-7,15H2,1-2H3 |
Clé InChI |
CERBGEDXPJUUFH-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CC(=C(C=C1N)Br)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


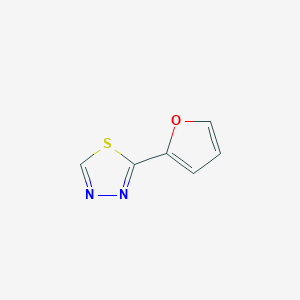
![2-((5-(1H-Benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol](/img/structure/B15244972.png)
![ethyl 4-[(2Z)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate](/img/structure/B15244974.png)

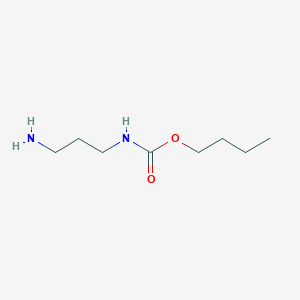
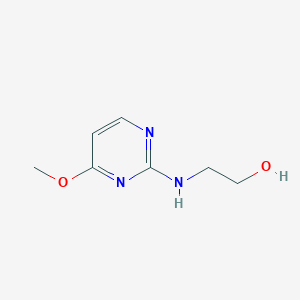
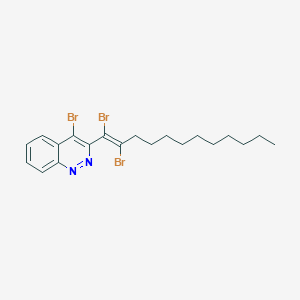
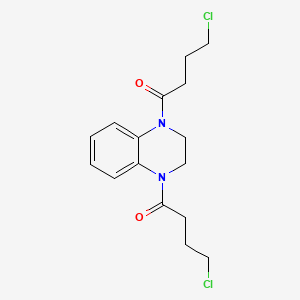

![(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate](/img/structure/B15245037.png)
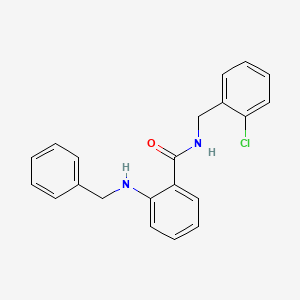
![3-Ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B15245045.png)
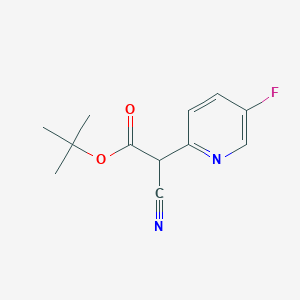
![3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B15245068.png)
